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molecular formula C12H16ClFN2O B1521516 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride CAS No. 1181457-89-5

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride

Cat. No. B1521516
M. Wt: 258.72 g/mol
InChI Key: SIHJOWSVHCATNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999974B2

Procedure details

A mixture of tert-butyl 4-(3-fluoro-4-methylbenzoyl)piperazine-1-carboxylate (3.14 g, 9.74 mmol) and 4 M HCl-EtOAc was stirred at rt for 20 h. After removing the solvent, the residue was suspended in EtOAc, and the white precipitate was collected by filtration to give 1.97 g (78% yields) of the title compound as a white solid.
Name
tert-butyl 4-(3-fluoro-4-methylbenzoyl)piperazine-1-carboxylate
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:20]=[CH:21][C:22]=1[CH3:23])[C:5]([N:7]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)=[O:6].[ClH:24].CCOC(C)=O>>[ClH:24].[F:1][C:2]1[CH:3]=[C:4]([C:5]([N:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)=[O:6])[CH:20]=[CH:21][C:22]=1[CH3:23] |f:1.2,3.4|

Inputs

Step One
Name
tert-butyl 4-(3-fluoro-4-methylbenzoyl)piperazine-1-carboxylate
Quantity
3.14 g
Type
reactant
Smiles
FC=1C=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent
FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.FC=1C=C(C=CC1C)C(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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